4-Octylbiphenyl 4-Octylbiphenyl
Brand Name: Vulcanchem
CAS No.: 7116-97-4
VCID: VC3775029
InChI: InChI=1S/C20H26/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)19-12-9-7-10-13-19/h7,9-10,12-17H,2-6,8,11H2,1H3
SMILES: CCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2
Molecular Formula: C20H26
Molecular Weight: 266.4 g/mol

4-Octylbiphenyl

CAS No.: 7116-97-4

Cat. No.: VC3775029

Molecular Formula: C20H26

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

4-Octylbiphenyl - 7116-97-4

Specification

CAS No. 7116-97-4
Molecular Formula C20H26
Molecular Weight 266.4 g/mol
IUPAC Name 1-octyl-4-phenylbenzene
Standard InChI InChI=1S/C20H26/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)19-12-9-7-10-13-19/h7,9-10,12-17H,2-6,8,11H2,1H3
Standard InChI Key KCLBLDDJJJNGBC-UHFFFAOYSA-N
SMILES CCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2
Canonical SMILES CCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2

Introduction

Physical and Chemical Properties

Comparative Properties

The table below compares the physical and chemical properties of 4-Octylbiphenyl with its related derivatives:

Property4-Octylbiphenyl4-Cyano-4'-octylbiphenyl3-(4'-octylbiphenyl-4-yl)-5-[4-(undecafluoropentyl)phenyl]-1,2,4-oxadiazole
CAS Number7116-97-452709-84-9499974-34-4
Molecular FormulaC20H26C21H25NC33H29F11N2O
Molecular Weight (g/mol)266.42291.44678.58
Physical StateSolidWhite crystalline powderNot specified
Melting Point (°C)Not specified20-22Not specified
Boiling Point (°C)Not specified218Not specified
Flash Point (°C)Not specified>110Not specified

Structural Dynamics

The biphenyl core of 4-Octylbiphenyl allows for partial rotation around the central carbon-carbon bond connecting the two phenyl rings. This rotational capability influences the compound's conformational states and subsequent physical properties. The octyl chain introduces further flexibility into the molecular structure, contributing to the compound's ability to align in ordered arrangements typical of liquid crystalline phases.

Synthesis and Production

Laboratory Synthesis Methods

The most effective synthesis route for 4-Octylbiphenyl is the Suzuki cross-coupling reaction, a palladium-catalyzed process that allows for the efficient formation of carbon-carbon bonds between aryl groups. According to research documented in the chemical literature, this synthesis can be performed using specific reaction conditions to achieve high yields .

The synthesis method involves the following components and conditions:

MethodReactantsCatalystsConditionsYieldReference
Suzuki cross-couplingNot specified in detail(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichlorideSodium dodecyl-sulfate, sodium carbonate, butan-1-ol, water-toluene mixture, heating for ~5 minutes100%Vashchenko et al., Tetrahedron Letters, 2008, vol. 49, #9, p. 1445-1449

The Suzuki coupling reaction typically involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. For 4-Octylbiphenyl synthesis, this would involve the coupling of a phenylboronic acid with an octyl-substituted aryl halide, or alternatively, an octyl-substituted phenylboronic acid with a simple aryl halide.

Reaction Mechanism

The Suzuki coupling for the synthesis of 4-Octylbiphenyl proceeds through a catalytic cycle involving:

  • Oxidative addition of the aryl halide to the palladium catalyst

  • Transmetalation with the organoboron compound (facilitated by the base)

  • Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst

This method is valued for its efficiency, tolerance of functional groups, and mild reaction conditions, making it suitable for both laboratory and potential industrial-scale synthesis.

Chemical Reactivity

Common Reactions

4-Octylbiphenyl can undergo various chemical reactions, particularly at the aromatic rings. The typical reactivity patterns include:

  • Oxidation reactions: These can introduce functional groups such as hydroxyl or carbonyl groups to the biphenyl structure, altering its electronic and physical properties.

  • Reduction reactions: These can modify the electronic properties of the compound, potentially affecting its liquid crystalline behavior.

  • Substitution reactions: Halogenation and nitration are common substitution reactions that can introduce different functional groups to the biphenyl rings, creating derivatives with modified properties.

Derivatives and Analogs

The 4-Octylbiphenyl structure serves as a building block for more complex compounds with specialized applications:

  • 4-Cyano-4'-octylbiphenyl (8CB): This derivative features a cyano group (-CN) attached to one phenyl ring and the octyl chain on the other . With a molecular formula of C21H25N, this compound has been extensively studied for its liquid crystalline properties. It has a melting point of 20-22°C and a boiling point of 218°C .

  • 3-(4'-octylbiphenyl-4-yl)-5-[4-(undecafluoropentyl)phenyl]-1,2,4-oxadiazole: This more complex derivative incorporates the 4-octylbiphenyl structure into a larger molecule with oxadiazole and fluorinated components . With a molecular formula of C33H29F11N2O and a molecular weight of 678.58 g/mol, this compound demonstrates how the 4-octylbiphenyl core can be integrated into more complex structures for specialized applications.

These derivatives highlight the versatility of the 4-octylbiphenyl scaffold and its potential for modification to achieve specific properties and functions.

Applications

Liquid Crystal Technology

The primary application of 4-Octylbiphenyl and its derivatives is in liquid crystal display (LCD) technology. The compound's ability to form mesogenic phases makes it valuable for creating materials that can modulate light transmission when subjected to electric fields. The specific arrangement of molecules in these liquid crystalline phases allows for the controlled manipulation of light, which is the fundamental principle behind LCD operation.

Research Applications

The 4-cyano-4'-n-octyl biphenyl derivative (8CB) has been extensively studied for its optical and dielectric properties . Research has examined:

  • Temperature dependence of ordinary and extraordinary components of polarisability (αo and αe)

  • Variation of orientational order parameter with temperature

  • Dependence of effective molecular dipole moment in the liquid-crystal phase

  • Angle of inclination of the dipole moment with the preferred direction

These studies provide valuable insights into the fundamental properties of liquid crystalline materials and help in the design of improved materials for various applications.

CompoundApplication AreaSpecific UseKey PropertiesReference
4-OctylbiphenylLiquid crystal technologyLCD componentsLiquid crystalline propertiesInferred from related compounds
4-Cyano-4'-octylbiphenyl (8CB)Liquid crystal researchOptical and dielectric studiesTemperature-dependent polarisability, orientational order parameterReported in scientific literature

Materials Science

Beyond display technology, 4-Octylbiphenyl and its derivatives have potential applications in other areas of materials science. The ordered molecular arrangements possible with these compounds can lead to materials with anisotropic properties, where physical characteristics vary depending on direction. Such materials can be valuable in applications requiring directional electrical, optical, or mechanical properties.

Current Research Findings

Structure-Property Relationships

Studies on related compounds like 4-cyano-4′-n–octyl biphenyl have provided insights into how molecular structure affects mesogenic properties. Research has demonstrated that:

  • The length of the alkyl chain affects the temperature range of liquid crystalline phases

  • The presence and position of substituents (like cyano groups) influence the dipole moment and polarizability

  • Temperature significantly impacts the orientational order parameter, which is crucial for liquid crystal performance

These structure-property relationships guide the development of new materials with optimized properties for specific applications.

Synthesis Advancements

Recent advancements in synthesis methods, particularly the application of Suzuki cross-coupling reactions with modern catalysts, have improved the accessibility and purity of 4-Octylbiphenyl . The reported 100% yield using palladium catalysis represents a significant achievement in synthetic efficiency. These methodological improvements facilitate both research and potential commercial applications of the compound.

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